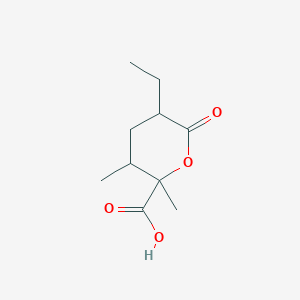

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

Description

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- (CAS: 19776-82-0) is a bicyclic pyran derivative characterized by a tetrahydro-2H-pyran core substituted with ethyl, methyl, and oxo functional groups. The compound’s structure includes a carboxylic acid group at the 2-position of the pyran ring, a 5-ethyl group, 2,3-dimethyl substituents, and a 6-oxo moiety.

Propriétés

IUPAC Name |

5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIVAOKHDPXDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C(OC1=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337198 | |

| Record name | 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19776-79-5 | |

| Record name | 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Adaptation of Base-Catalyzed Condensation

The methodology described in CN104496858A could be modified to introduce ethyl and methyl substituents. For instance:

-

Step 1 : Substitute ethyl hydroxypropanoate with a pre-functionalized ester containing ethyl and methyl groups (e.g., ethyl 3-methyl-4-ethylpentanoate).

-

Step 2 : Employ a dienophile such as dimethyl acetylenedicarboxylate to facilitate cyclization under NaH or NaOEt catalysis at -10°C.

This approach would require optimizing the molar ratio of reactants and solvent choice (e.g., THF or DMF) to accommodate bulkier substituents.

Di Keman Condensation for Cyclization

The Ducommun condensation step in CN104496858A utilizes sodium hydride (NaH) at -10–0°C to form the pyran ring. For the target compound, this step might involve:

-

Intermediate : 5-Ethyl-2,3-dimethyl-6-oxo-pimelic acid diethyl ester.

-

Conditions : Slow addition of NaH (60% dispersion) in THF at -10°C, followed by gradual warming to room temperature.

A hypothetical reaction scheme is proposed:

Purification would likely involve extraction with ethyl acetate, followed by column chromatography (ethyl acetate/hexane gradient).

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Data from CN104496858A demonstrate that solvent polarity significantly impacts yield:

| Solvent | Base | Yield (%) |

|---|---|---|

| THF | KCO | 68.75 |

| DMF | NaOH | 62.10 |

For the target compound, THF may remain optimal due to its ability to stabilize enolate intermediates. However, the steric hindrance from ethyl and methyl groups might necessitate higher base concentrations (e.g., 2.0 eq NaH vs. 1.0 eq KCO).

Temperature Control

Maintaining temperatures between -10°C and 0°C during base addition is critical to minimize side reactions. In CN104496858A, a 68.75% yield was achieved at -10°C, whereas room-temperature reactions produced <50% yield due to polymerization byproducts.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,3-dimethyl and 5-ethyl groups introduce steric bulk, potentially slowing cyclization. Solutions include:

Purification Complexity

The target compound’s hydrophobicity necessitates advanced purification techniques:

Analyse Des Réactions Chimiques

Types of Reactions

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mécanisme D'action

The mechanism of action of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyran ring.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Structural Differences : Contains multiple hydroxyl groups and a cyclopenta[c]pyran system, contrasting with the ethyl/methyl/oxo substituents of the target compound.

- Functional Impact : Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the more lipophilic 5-ethyltetrahydro derivative .

3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

- Structural Differences : Features a sulfated glucose moiety (via tetrahydro-2H-pyran) conjugated to a benzoic acid backbone.

- Such modifications are often exploited in pharmaceutical design for improved bioavailability .

Methyl 5,6,7,8-Tetrahydro-6,6-dimethyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (2cA)

- Structural Differences : A benzopyran derivative with fused aromatic rings and dual oxo groups at positions 2 and 4.

- Functional Impact : The aromatic system confers rigidity and may enhance UV absorbance properties, making it suitable for spectroscopic applications. The dimethyl groups at position 6 mirror the steric effects observed in the target compound but lack the ethyl substitution .

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4)

- Structural Differences : Contains an ester group (ethyl carboxylate) instead of a carboxylic acid and a hydroxyl substituent at position 5.

- The hydroxyl group at position 5 may participate in intramolecular hydrogen bonding, affecting conformational stability .

Activité Biologique

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-, also known as 5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- Molecular Formula : C10H16O4

- Molecular Weight : 200.23 g/mol

- InChIKey : SFIVAOKHDPXDRC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated its potential as an inhibitor of specific protein methyltransferases and other cellular pathways.

Antiproliferative Activity

Research indicates that 2H-Pyran-2-carboxylic acid exhibits significant antiproliferative effects against several tumor cell lines. For instance:

- Cell Lines Tested : DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY5Y (neuroblastoma) showed marked sensitivity to the compound.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression in these cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Inhibition of Protein Methyltransferases

- Cell Cycle Arrest

- Reactive Oxygen Species (ROS) Modulation

Data Tables

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | DLD-1 | <100 | Induction of apoptosis |

| Antiproliferative | T24 | <50 | Cell cycle arrest |

| Protein Methyltransferase Inhibition | SH-SY5Y | <19 | Epigenetic regulation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing derivatives of 2-oxo-2H-pyran-6-carboxylic acid, and how can they be adapted for the target compound?

- Methodology : Acid-catalyzed hydrolysis of acetylated intermediates (e.g., using 36% HCl) followed by purification via filtration and water washing can yield high-purity pyran carboxylic acids . For ester derivatives, refluxing with ethanol and sulfuric acid (24 hours) achieves esterification, with extraction using dichloromethane and drying over Na₂SO₄ . Adapting these steps requires optimizing reaction time and acid concentration for the 5-ethyltetrahydro-2,3-dimethyl substituents.

- Key Considerations : Monitor reaction progress via TLC or NMR to prevent over-decomposition. Adjust solvent ratios for solubility challenges posed by alkyl substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the target compound?

- Methodology :

- 1H-NMR : Identify characteristic peaks for ethyl (δ ~1.2–1.4 ppm, triplet) and methyl groups (δ ~1.8–2.1 ppm, singlet). The lactone carbonyl (C=O) typically appears at δ ~160–165 ppm in 13C-NMR .

- IR : Look for lactone C=O stretching (~1715 cm⁻¹) and carboxylic acid O-H (~2921 cm⁻¹) .

- MS : Use (-)-ESI to detect [M-H]⁻ ions; fragmentation patterns (e.g., loss of CO₂ or CHO groups) confirm substituent positions .

- Validation : Compare spectral data with structurally analogous compounds, such as 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid .

Q. What are the stability profiles of 2-oxo-pyran derivatives under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation or lactone ring-opening products) .

- Recommendations : Store under inert atmosphere at -20°C to minimize hydrolysis. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for sterically hindered pyran derivatives?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity in alkylation or esterification steps. Validate with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., ²H or ¹³C) .

- Case Study : For analogous compounds, simulations of pyran ring puckering and substituent electronic effects have clarified reaction outcomes .

Q. What mechanistic insights explain the stereochemical outcomes of catalytic hydrogenation in tetrahydro-pyran synthesis?

- Methodology : Employ deuterium-labeling experiments and in-situ FTIR to track hydrogenation intermediates. Compare homogeneous (e.g., Pd/C) vs. asymmetric catalysts (e.g., chiral Ru complexes) to control diastereomer ratios .

- Data Analysis : Correlate catalyst loading and pressure with enantiomeric excess (ee) using chiral HPLC .

Q. How do substituents (ethyl, methyl) influence the compound’s physicochemical properties and bioactivity?

- Methodology :

- LogP Measurement : Use shake-flask method or HPLC retention times to assess lipophilicity changes from alkyl groups.

- Bioactivity Screening : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory potential) and compare with unsubstituted analogs .

Methodological Challenges and Solutions

Addressing low yields in multi-step syntheses of poly-substituted pyrans

- Optimization Strategies :

- Use flow chemistry to improve mixing and heat transfer in exothermic steps (e.g., acetylations).

- Introduce protecting groups (e.g., Boc for amines) to prevent side reactions during alkylation .

Resolving discrepancies in reported spectral data for pyran derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.